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Compound of Interest

Compound Name: (S)-(Tetrahydrofuran-3-yl)methanol

Cat. No.: B598496

This guide provides an in-depth analysis of (S)-(Tetrahydrofuran-3-yl)methanol, a critical
chiral building block in modern organic synthesis and pharmaceutical development. We will
explore its fundamental physicochemical properties, delve into validated synthetic
methodologies, and discuss its strategic applications, offering a comprehensive resource for
researchers, chemists, and drug development professionals.

Introduction: The Significance of a Chiral Building
Block

(S)-(Tetrahydrofuran-3-yl)methanol, with a molecular formula of CsH1002 and a molecular
weight of 102.13 g/mol , is a heterocyclic alcohol distinguished by a stereocenter at the C3
position of the tetrahydrofuran ring.[1][2] This specific enantiomeric configuration is of
paramount importance in medicinal chemistry. The biological activity of many pharmaceuticals
is intrinsically linked to their stereochemistry; a single enantiomer often accounts for the desired
therapeutic effect, while the other may be inactive or even responsible for adverse effects.

The tetrahydrofuran (THF) moiety itself is a privileged scaffold found in numerous FDA-
approved drugs and biologically active natural products.[3][4] Its inclusion can enhance
pharmacokinetic properties such as solubility and metabolic stability. (S)-(Tetrahydrofuran-3-
yl)methanol provides a versatile entry point for incorporating this valuable, stereochemically
defined fragment into complex target molecules, making it an indispensable tool for asymmetric
synthesis.[2]
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Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use
in experimental design. The key properties of (S)-(Tetrahydrofuran-3-yl)methanol are
summarized below.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula CsH1002 [1]
Molecular Weight 102.13 g/mol [11[2]
CAS Number 124391-75-9 [11[5]
Appearance Colorless to Light Yellow Liquid

Boiling Point 198.6 °C at 760 mmHg [1]
Density 1.061 g/mL at 25°C [6]
Refractive Index (n20/D) 1.456 [6]

N 2-8°C, Sealed in Dry
Storage Conditions ) [1]
Environment

Synthesis Methodologies: Achieving Enantiomeric
Purity

The synthesis of enantiomerically pure (S)-(Tetrahydrofuran-3-yl)methanol is a critical
challenge. Direct synthesis is complex; therefore, methods often rely on the resolution of a
racemic mixture or asymmetric synthesis from a chiral precursor. Below, we detail a validated
method based on crystallization-induced configuration inversion, which offers a high-yield
pathway to the desired S-enantiomer.

Chiral Resolution via Diastereomeric Crystallization

This protocol leverages a chiral resolving agent, D-(+)-10-camphor sulfonyl chloride, to react
with racemic (z)-tetrahydrofuran-3-methanol. The resulting diastereomeric esters exhibit
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different crystallization properties, allowing for the isolation of a single configuration that can be
subsequently dissociated to yield the target S-enantiomer.[7]

Causality Behind Experimental Choices:

o Choice of Resolving Agent: D-(+)-10-camphorsulfonic acid is a widely available and robust
chiral resolving agent. Its derivative, the sulfonyl chloride, reacts efficiently with the primary
alcohol of the substrate.

» Configuration Inversion: The key insight of this patented method is the phenomenon of
configuration inversion during the crystallization process, which funnels the mixture towards
the desired single diastereomer, thereby overcoming the typical 50% yield limit of classical
resolution.[7]

o Dissociation Agent: A mild base (e.g., an alkoxide) is used to cleave the sulfonate ester
without racemizing the newly isolated chiral center.

Experimental Workflow: Synthesis of (S)-(+)-
Tetrahydrofuran-3-methanol[8]
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Caption: Workflow for the synthesis of (S)-(+)-Tetrahydrofuran-3-methanol.

Step-by-Step Protocol:
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e Preparation of D-(+)-10-camphor sulfonyl chloride: React D(+)-10-camphorsulfonic acid with
thionyl chloride. This is a standard procedure to convert a sulfonic acid into a more reactive
sulfonyl chloride.

o Formation of Diastereomeric Esters: React the prepared D-(+)-10-camphor sulfonyl chloride
with racemic (z)-tetrahydrofuran-3-methanol in an appropriate organic solvent.

o Crystallization: Allow the resulting mixture of tetrahydrofuran-3-methyl camphor sulphonate
esters to stand for approximately 48 hours. During this period, a process of crystallization
and configuration inversion occurs, leading to the formation of transparent crystals of a
single diastereomeric configuration.[7]

o Dissociation: The isolated crystals are dissolved in a solvent such as tetrahydrofuran (THF).
A dissociation agent, such as sodium hydride mixed with an alcohol (e.g., benzyl alcohol or
ethanol), is added.[7] The mixture is stirred for 24-72 hours at room temperature. This step
cleaves the camphor sulfonate group, liberating the desired S-enantiomer of tetrahydrofuran-
3-methanol.

 Purification: The reaction is quenched, filtered, and the solvent is removed under reduced
pressure. The final product is purified using column chromatography (e.g., ethyl
acetate/hexanes gradient) to yield (S)-(+)-tetrahydrofuran-3-methanol as a colorless,
transparent liquid with a purity greater than 95%.[7]

Core Applications in Research and Development

The utility of (S)-(Tetrahydrofuran-3-yl)methanol stems from its dual functionality: a
nucleophilic primary alcohol and a stereodefined heterocyclic core. This makes it a valuable
intermediate in several high-value applications.

Intermediate for Active Pharmaceutical Ingredients
(APIs)

This compound is a key building block for antiviral and anticancer drugs.[1][8] The
tetrahydrofuran ring is a common scaffold in drugs targeting viral polymerases or proteases.[3]
For example, the related compound (tetrahydro-3-furanmethanol) is a known intermediate in
the synthesis of Penciclovir, a drug used to treat herpes virus infections.[8] The defined
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stereochemistry of the (S)-enantiomer is crucial for ensuring specific binding to the target
enzyme or receptor, maximizing efficacy and minimizing off-target effects.

Functional Group
Transformation
(e.g., Tosylation, Oxidation)

Coupling Reaction
(e.g., Suzuki, Buchwald)

Final API
(e.g., Antiviral, Anticancer)

Advanced Intermediate

(S)-(Tetrahydrofuran-3-yl)methanol
(Chiral Building Block)

Click to download full resolution via product page

Caption: Role as a strategic building block in a multi-step API synthesis.

Agrochemical Synthesis

Beyond pharmaceuticals, this chiral intermediate is used in the development of modern
agrochemicals like pesticides and herbicides.[1] Its structure can contribute to the selectivity
and potency of the final product, allowing for more targeted effects on pests or weeds while
minimizing harm to non-target organisms and the environment.

Research in Asymmetric Synthesis

In academic and industrial research, (S)-(Tetrahydrofuran-3-yl)methanol serves as a model
compound for developing new synthetic methodologies.[2] It is used as a chiral starting
material to construct complex molecules, enabling the exploration of structure-activity
relationships (SAR) and the discovery of novel bioactive compounds.[2][3]

Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the
compound.

o Safety: The compound is irritating to the eyes, respiratory system, and skin.[6] Standard
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat,
should be worn at all times. All manipulations should be performed in a well-ventilated fume
hood.

o Storage: To prevent degradation, (S)-(Tetrahydrofuran-3-yl)methanol should be stored in a
tightly sealed container in a cool, dry, and dark place, with recommended temperatures
between 2-8°C.[1]
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Conclusion

(S)-(Tetrahydrofuran-3-yl)methanol is more than a simple chemical reagent; it is an enabling
tool for the precise construction of complex, stereochemically defined molecules. Its molecular
weight of 102.13 g/mol belies its significant impact as a chiral building block in the
pharmaceutical and agrochemical industries. A comprehensive understanding of its properties,
coupled with mastery of its synthesis and handling, empowers scientists to leverage its full
potential in the pursuit of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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